molecular formula C26H28N4O2 B1668653 CAY10594 CAS No. 1130067-34-3

CAY10594

Número de catálogo: B1668653
Número CAS: 1130067-34-3
Peso molecular: 428.5 g/mol
Clave InChI: FAIFAFUXFFWVNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAY10594 es un potente inhibidor de la fosfolipasa D2 (PLD2), una enzima que participa en la hidrólisis de los fosfolípidos para producir ácido fosfatídico, una molécula de señalización clave. Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la lesión hepática.

Aplicaciones Científicas De Investigación

Therapeutic Effects Against Acute Liver Injury

Mechanism of Action
CAY10594's primary application is in the treatment of acute liver injury, particularly induced by acetaminophen (APAP) overdose. Research indicates that this compound significantly mitigates liver damage through its inhibition of PLD2, which plays a critical role in hepatocyte apoptosis and inflammation during liver injury.

Case Study Findings
In a study involving mice, administration of this compound demonstrated the following effects:

  • Liver Damage Reduction : this compound administration markedly blocked APAP-induced liver injury in a dose-dependent manner. Histological analysis showed significant preservation of liver architecture compared to control groups treated with APAP alone .
  • Biomarker Analysis : Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are indicators of liver damage, were significantly reduced in mice treated with this compound .
  • Survival Rates : In lethal doses of APAP, this compound improved survival rates from 12.5% to 50% when administered three hours post-APAP challenge .

Inhibition of PLD Activity in Keratinocytes

This compound has also been shown to inhibit PLD activity in keratinocytes, which can have implications for skin health and disease management. The inhibition of PLD activity may promote differentiation processes in keratinocytes, potentially aiding treatments for skin disorders .

Impact on Obesity and Metabolic Disorders

Recent studies have explored the effects of this compound in models of obesity:

  • Weight Management : In obese mice, this compound administration prevented weight gain without altering food intake. This suggests that inhibiting PLD2 may enhance adaptive thermogenesis and fat metabolism .
  • Fat Mass Reduction : The compound was effective in reducing fat mass and preventing histological changes associated with fatty liver disease, indicating potential applications in metabolic syndrome management .

Mechanistic Insights into Disease Pathology

This compound's role extends beyond direct therapeutic effects; it provides insights into the underlying mechanisms of diseases:

  • Oxidative Stress Modulation : The compound appears to modulate oxidative stress responses without upregulating antioxidant gene expression, suggesting a unique pathway for protecting against hepatotoxicity .
  • Immune Response Regulation : Studies indicate that this compound may influence immune cell infiltration during liver injury, highlighting its potential role in managing inflammatory responses .

Summary Table of Applications

Application AreaDescriptionKey Findings
Acute Liver InjuryInhibits PLD2 to protect against APAP-induced damageSignificant reduction in AST/ALT levels and improved survival rates
Keratinocyte FunctionInhibits PLD activity to promote differentiationEnhanced differentiation observed in keratinocyte studies
Obesity ManagementPrevents weight gain and reduces fat massEffective in reducing fat mass without affecting food intake
Mechanistic InsightsModulates oxidative stress and immune responsesUnique pathways identified for hepatoprotection and inflammation regulation

Mecanismo De Acción

CAY10594 ejerce sus efectos inhibiendo la actividad de la fosfolipasa D2 (PLD2). Esta inhibición previene la hidrólisis de los fosfolípidos para producir ácido fosfatídico, interrumpiendo así las vías de señalización posteriores que participan en la migración celular, la proliferación y la supervivencia. El compuesto regula específicamente la fosforilación de GSK-3β y JNK, que son críticos en la patogénesis de la lesión hepática y la invasión de células cancerosas .

Análisis Bioquímico

Biochemical Properties

CAY10594 plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2 (PLD2). PLD2 is an enzyme that cleaves phospholipids to produce phosphatidic acid, a second messenger involved in various cellular processes. This compound inhibits PLD2 with an IC50 of 140 nM in vitro and 110 nM in cells . At higher concentrations, it also inhibits PLD1, another isoform of phospholipase D, with an IC50 of 5.1 μM in vitro and 1.0 μM in cells . By inhibiting PLD2, this compound disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways.

Cellular Effects

This compound has been shown to have significant effects on various cell types and cellular processes. In hepatocytes, this compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This compound blocks GSK-3β (Serine 9)/JNK phosphorylation, reducing sustained JNK activation in the cytosol and mitochondria of hepatocytes . Additionally, this compound inhibits the invasive migration of breast cancer cells in transwell assays, suggesting its potential in blocking tumor cell invasion .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PLD2, leading to enzyme inhibition. By inhibiting PLD2, this compound prevents the production of phosphatidic acid, a key second messenger in various signaling pathways . This inhibition results in the downregulation of GSK-3β/JNK phosphorylation, which is crucial in the pathogenesis of acetaminophen-induced liver injury . The compound’s ability to block JNK phosphorylation at the early phase by inhibiting GSK-3β phosphorylation further supports its protective effects against acute liver injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in blocking acute liver injury in a dose-dependent manner, with almost complete inhibition observed at 8 mg/kg . The administration of this compound significantly recovers GSH levels at 6 hours post acetaminophen challenge, indicating its rapid action in mitigating liver injury . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and efficacy suggest potential for sustained therapeutic benefits.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The compound has demonstrated dose-dependent inhibition of acetaminophen-induced acute liver injury, with almost complete inhibition observed at 8 mg/kg . At this dosage, this compound significantly attenuates liver damage and enhances survival rates in mice challenged with acetaminophen . Higher doses may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of PLD2. By blocking PLD2 activity, the compound disrupts the production of phosphatidic acid, affecting downstream signaling pathways . This inhibition has implications for metabolic flux and metabolite levels, particularly in the context of liver injury and cancer cell invasion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . Detailed studies on its transport mechanisms and distribution patterns are limited.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target enzyme, PLD2. The compound’s inhibition of PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . This localization is crucial for its activity and function, as it allows this compound to effectively inhibit PLD2 and disrupt downstream signaling pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CAY10594 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas, incluida la formación del enlace amida y la espirociclización.

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría técnicas de síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento. El proceso incluiría medidas de control de calidad rigurosas para mantener la eficacia y seguridad del compuesto para fines de investigación.

Análisis De Reacciones Químicas

Tipos de reacciones

CAY10594 principalmente experimenta reacciones típicas de amidas y compuestos espirocíclicos. Estos incluyen:

    Hidrólisis: El enlace amida se puede hidrolizar en condiciones ácidas o básicas.

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de naftaleno.

    Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos.

Reactivos y condiciones comunes

    Hidrólisis: Condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

    Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.

    Sustitución: Reactivos electrófilos como halógenos o agentes nitrantes.

Productos principales

    Hidrólisis: Produce ácidos carboxílicos y aminas.

    Oxidación: Produce derivados oxidados del anillo de naftaleno.

    Sustitución: Da como resultado compuestos aromáticos sustituidos.

Comparación Con Compuestos Similares

Compuestos similares

    CAY10593: Otro inhibidor de la PLD, pero menos potente en comparación con CAY10594.

    Haloperidol: Un antagonista no específico de la PLD con una actividad más amplia pero menor especificidad.

Singularidad

This compound es único debido a su alta potencia y selectividad para la PLD2. Tiene un valor de IC50 de 140 nM in vitro y 110 nM en células, haciéndolo más efectivo que otros inhibidores de la PLD . Esta especificidad permite estudios más específicos y posibles aplicaciones terapéuticas con menos efectos fuera del objetivo.

Actividad Biológica

CAY10594 is a selective inhibitor of phospholipase D2 (PLD2) that has garnered attention for its potential therapeutic effects in mitigating acute liver injury, particularly in the context of acetaminophen (APAP) overdose. This compound has been investigated for its ability to modulate various biochemical pathways associated with liver damage, making it a subject of significant research interest.

This compound functions primarily by inhibiting PLD2, which plays a crucial role in cellular signaling and the inflammatory response. The inhibition of PLD2 leads to several downstream effects that are beneficial in the context of liver injury:

  • Reduction of Hepatocyte Apoptosis : this compound significantly decreases hepatocyte death induced by APAP. Studies have shown that treatment with this compound leads to a marked reduction in TUNEL-positive cells, indicating lower levels of apoptosis in liver tissues exposed to APAP .
  • Alteration of Cytokine Levels : The compound has been shown to modulate the expression levels of inflammatory cytokines and chemokines, which are critical in the pathogenesis of liver injury. Specifically, this compound administration resulted in decreased levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are biomarkers for liver damage .
  • Impact on GSH Levels : this compound facilitates the recovery of glutathione (GSH) levels that are typically depleted during acute liver injury. This recovery is vital as GSH is an important antioxidant that protects against oxidative stress .

Experimental Findings

Research has demonstrated the efficacy of this compound through various experimental models. Below is a summary of key findings:

Study ReferenceExperimental ModelKey Findings
APAP-induced mouse modelThis compound significantly reduced AST and ALT levels, indicating protection against liver damage.
Primary hepatocyte culturesTreatment with this compound decreased LDH release, a marker for cytotoxicity, suggesting reduced hepatocyte damage.
In vivo survival studyMice treated with this compound showed improved survival rates following APAP overdose compared to controls.

Case Studies and Research Insights

  • Acute Liver Injury Model :
    In a study where mice were administered APAP, those treated with this compound exhibited a remarkable reduction in liver injury markers. Specifically, injection of 8 mg/kg this compound resulted in nearly complete blockage of AST and ALT elevation compared to vehicle-treated groups .
  • In Vitro Hepatocyte Protection :
    In isolated primary hepatocytes exposed to APAP, treatment with this compound led to a significant decrease in cell death and LDH release over time, confirming its protective effects against drug-induced toxicity .
  • Therapeutic Timing :
    Notably, administering this compound three hours post-APAP challenge still yielded significant protective effects, highlighting its potential as a therapeutic agent even after injury onset .

Propiedades

IUPAC Name

N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIFAFUXFFWVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648719
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1130067-34-3
Record name N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10594
Reactant of Route 2
Reactant of Route 2
CAY10594
Reactant of Route 3
Reactant of Route 3
CAY10594
Reactant of Route 4
Reactant of Route 4
CAY10594
Reactant of Route 5
Reactant of Route 5
CAY10594
Reactant of Route 6
CAY10594

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.